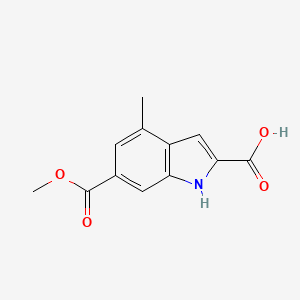

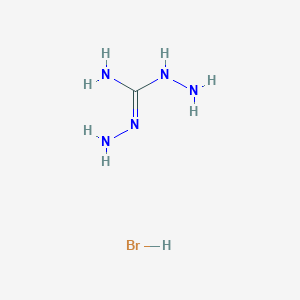

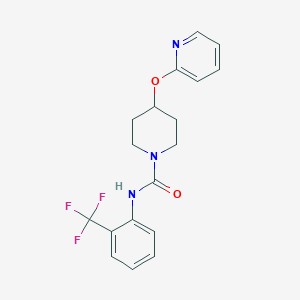

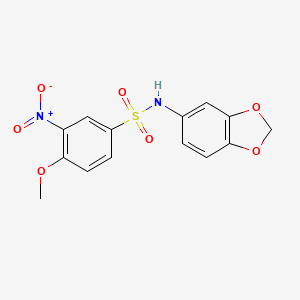

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of piperidine, which is a widely used structural motif in medicinal chemistry . Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals . The tert-butylcarbamoyl group and the phenylisoxazole group are also common in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For similar compounds, properties such as solubility, melting point, boiling point, and stability under various conditions would be of interest .Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships in Drug Design

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide and its derivatives have been explored for their potential therapeutic applications through the study of structure-activity relationships (SARs). For instance, the exploration of pyrazole derivatives as cannabinoid receptor antagonists highlights the critical structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, including specific substituents that contribute to the compound's pharmacological profile. This research underscores the importance of molecular modifications in enhancing drug specificity and potency, laying the groundwork for developing targeted therapies with minimized side effects (Lan et al., 1999).

Electroactive Polymer Synthesis

The compound has also been involved in the synthesis of electroactive polyamides with pendent carbazole groups, demonstrating significant thermal stability and electrochromic properties. These materials, which can switch colors upon electrical stimulation, show promise for applications in smart windows, displays, and other electronic devices. The inclusion of tert-butyl substituents on the active sites of the carbazole unit has been shown to enhance the redox-stability and electrochromic performance of these polymers, highlighting the compound's role in advancing materials science (Hsiao et al., 2013).

Synthesis of Nociceptin Antagonists

Research into the asymmetric synthesis of specific intermediates for nociceptin antagonists sheds light on the compound's utility in medicinal chemistry. Efficient synthesis methods have been developed for producing enantiomerically pure intermediates, crucial for the synthesis of nociceptin antagonists. This work is pivotal in the quest for new pain management therapies, demonstrating the compound's versatility in synthesizing biologically active molecules (Jona et al., 2009).

Development of Antipsychotic Agents

Investigations into heterocyclic carboxamides, including those related to N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide, have explored their potential as antipsychotic agents. By evaluating their binding to dopamine and serotonin receptors and their efficacy in vivo, researchers have identified promising compounds for further development. This research contributes to the ongoing search for safer and more effective antipsychotic medications, highlighting the compound's relevance in neuroscience and pharmacology (Norman et al., 1996).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-21(2,3)23-20(27)25-11-9-15(10-12-25)14-22-19(26)17-13-18(28-24-17)16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXVQXAEVKXSFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chlorobenzyl)oxy]-4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B2873687.png)

![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)